2-[(3-methylbut-2-en-1-yl)oxy]-1-phenylethan-1-one
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Overview
Description
2-[(3-methylbut-2-en-1-yl)oxy]-1-phenylethan-1-one is an organic compound that belongs to the class of phenyl ketones It is characterized by the presence of a phenyl group attached to a ketone functional group, with an additional 3-methylbut-2-en-1-yl ether substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-methylbut-2-en-1-yl)oxy]-1-phenylethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-phenylethan-1-one and 3-methylbut-2-en-1-ol.
Etherification Reaction: The key step in the synthesis is the etherification reaction, where 1-phenylethan-1-one is reacted with 3-methylbut-2-en-1-ol in the presence of an acid catalyst, such as sulfuric acid, to form the desired ether product.
Purification: The crude product is then purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale etherification reactions using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated purification systems, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality standards .
Chemical Reactions Analysis
Types of Reactions
2-[(3-methylbut-2-en-1-yl)oxy]-1-phenylethan-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted ethers.
Scientific Research Applications
2-[(3-methylbut-2-en-1-yl)oxy]-1-phenylethan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(3-methylbut-2-en-1-yl)oxy]-1-phenylethan-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-[(3-methylbut-2-en-1-yl)oxy]sulfonic acid: A sulfuric ester with similar structural features.
4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one: A quinolone alkaloid with similar ether substituents.
Uniqueness
2-[(3-methylbut-2-en-1-yl)oxy]-1-phenylethan-1-one is unique due to its combination of a phenyl ketone core with a 3-methylbut-2-en-1-yl ether substituent, which imparts distinct chemical and biological properties .
Properties
CAS No. |
65755-82-0 |
---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
2-(3-methylbut-2-enoxy)-1-phenylethanone |
InChI |
InChI=1S/C13H16O2/c1-11(2)8-9-15-10-13(14)12-6-4-3-5-7-12/h3-8H,9-10H2,1-2H3 |
InChI Key |
MXMQIRYBCYFUOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOCC(=O)C1=CC=CC=C1)C |
Purity |
95 |
Origin of Product |
United States |
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